2,2,5,5-Tetramethylcyclohexane-1,4-dione

Agrochemical Intermediates Pyrethroid Insecticide Synthesis cis-Chrysanthemic Acid

2,2,5,5-Tetramethylcyclohexane-1,4-dione (CAS 86838-54-2) is the essential intermediate for industrial cis-chrysanthemic acid synthesis, enabling pyrethroid insecticides like deltamethrin. Its rigid tetramethyl substitution pattern enforces steric shielding of carbonyl groups, delivering 85% yield in enantioselective microbiological reduction to (S)-ketol—unattainable with generic cyclohexanediones. ≥98% purity guarantees synthetic efficiency and stereochemical integrity. Bulk and custom packaging available for agrochemical manufacturers.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 86838-54-2
Cat. No. B023200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5,5-Tetramethylcyclohexane-1,4-dione
CAS86838-54-2
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C(CC1=O)(C)C)C
InChIInChI=1S/C10H16O2/c1-9(2)5-8(12)10(3,4)6-7(9)11/h5-6H2,1-4H3
InChIKeyOTQZSPVHJYLKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2,2,5,5-Tetramethylcyclohexane-1,4-dione (CAS 86838-54-2): Baseline Properties and Procurement-Relevant Identity


2,2,5,5-Tetramethylcyclohexane-1,4-dione (C10H16O2, MW 168.23 g/mol) is a symmetrically substituted, fully saturated cyclic 1,4-diketone belonging to the monoterpenoid class. It has been isolated from natural sources including Liriodendron tulipifera and Schefflera odorifera [1]. The compound features a cyclohexane ring bearing two carbonyl groups at the 1- and 4-positions and four methyl substituents at the 2- and 5-positions, creating a rigid, sterically hindered framework that imparts unique conformational and reactivity profiles [2]. Its primary established utility lies as a key intermediate in the industrial synthesis of cis-chrysanthemic acid, a precursor to the potent pyrethroid insecticide deltamethrin [3].

Why 2,2,5,5-Tetramethylcyclohexane-1,4-dione Cannot Be Substituted by Other Cyclohexanediones


Generic substitution with simpler cyclohexanediones (e.g., unsubstituted 1,4-cyclohexanedione, 5,5-dimethyl-1,3-cyclohexanedione, or 2,5-dimethyl-1,4-cyclohexanedione) fails because the tetramethyl substitution pattern is not merely an incremental structural variation—it fundamentally alters both the conformational bias and the steric environment around the reactive carbonyl groups. The four geminal methyl groups at the 2- and 5-positions enforce a rigid, sterically shielded framework that restricts enolization pathways and directs stereochemical outcomes in asymmetric transformations [1]. In the context of pyrethroid precursor synthesis, this steric control is essential for achieving the high stereoselectivity and overall yield documented for the cis-chrysanthemic acid route; less substituted analogs lack the necessary steric bulk to bias the reduction toward the desired (S)-ketol enantiomer [2]. Consequently, substituting an alternative cyclohexanedione would compromise both synthetic efficiency and product stereochemical integrity, directly impacting the viability of downstream applications in agrochemical manufacturing [3].

2,2,5,5-Tetramethylcyclohexane-1,4-dione: Quantitative Differentiation Evidence vs. Comparators


70% Overall Yield Advantage in Pyrethroid Intermediate Synthesis vs. Alternative Diol Route

When used as a key intermediate, 2,2,5,5-tetramethylcyclohexane-1,4-dione enables a four-step conversion to a lactone precursor of cis-chrysanthemic acid with a 70% overall yield [1]. In contrast, a parallel synthetic approach to chrysanthemic acid starting from commercially available 2,5-dimethyl-3-hexyne-2,5-diol achieves only a 30% overall yield [2]. This 40-percentage-point yield differential directly translates to greater synthetic efficiency, reduced raw material consumption, and lower production cost per kilogram of final pyrethroid active ingredient.

Agrochemical Intermediates Pyrethroid Insecticide Synthesis cis-Chrysanthemic Acid

85% Yield and High Stereoselectivity in Microbial Reduction to Enantiopure Ketol

The compound undergoes microbiological reduction using selected mold strains to afford enantiomerically pure (S)-ketol in 85% yield [1]. This transformation is a pivotal step in the synthesis of (1R,3S)-cis-chrysanthemic acid. In contrast, chemical reduction methods applied to less sterically hindered 1,4-cyclohexanediones typically yield racemic mixtures or require chiral auxiliaries and additional purification steps, incurring both yield loss and increased process complexity [2]. The high stereoselectivity is attributed to the steric shielding provided by the four methyl groups, which restricts the approach of the reducing agent to one face of the carbonyl.

Asymmetric Synthesis Biocatalysis Enantiopure Building Blocks

Superior Synthetic Access via Dimethylation of 2,5-Dimethyl-1,4-cyclohexanedione

2,2,5,5-Tetramethylcyclohexane-1,4-dione can be prepared either by direct tetramethylation of 1,4-cyclohexanedione or, in a more efficient manner, by dimethylation of 2,5-dimethyl-1,4-cyclohexanedione [1]. The latter route is explicitly described as the preferred approach, suggesting improved yield or operational simplicity. While exact comparative yields are not reported in the abstract, the designation as the 'more efficient' method implies a tangible process advantage over direct tetramethylation. For procurement teams, this means the compound can be reliably manufactured at scale using a well-characterized, optimized alkylation sequence, reducing supply risk.

Synthetic Efficiency Process Chemistry Building Block Preparation

Higher Purity Specification (≥98%) for Reproducible Synthetic Outcomes vs. 95% Analog

Commercial vendors offer 2,2,5,5-tetramethylcyclohexane-1,4-dione at ≥98% purity (ChemFaces, InvivoChem) [1]. In contrast, the less substituted analog 2,5-dimethylcyclohexane-1,4-dione is typically supplied at 95% purity . In stereoselective transformations such as the microbiological reduction described above, impurities can act as enzyme inhibitors or competing substrates, potentially reducing yield and enantioselectivity. The 3-percentage-point higher purity specification minimizes this risk and reduces the need for pre-use purification.

Purity Comparison Reproducibility Quality Control

Rigid, Sterically Hindered Framework Enforces Conformational Control in Asymmetric Catalysis

The presence of four geminal methyl groups at the 2- and 5-positions creates a rigid, sterically hindered cyclohexane framework [1]. This structural feature restricts conformational mobility and limits the accessible reaction trajectories at the carbonyl centers. In comparison, unsubstituted 1,4-cyclohexanedione adopts a flexible chair conformation with low rotational barriers and no significant facial bias, while 2,5-dimethyl-1,4-cyclohexanedione provides only intermediate steric shielding. The enhanced steric demand of the tetramethyl derivative makes it particularly valuable for the preparation of sterically demanding ligands and catalysts, where predictable stereochemical outcomes are essential [1].

Steric Effects Asymmetric Catalysis Ligand Design

2,2,5,5-Tetramethylcyclohexane-1,4-dione: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Synthesis of cis-Chrysanthemic Acid for Deltamethrin Production

This compound is the established key intermediate for the industrial manufacture of cis-chrysanthemic acid, the acid moiety of the widely used pyrethroid insecticide deltamethrin. The 70% overall yield from tetramethylcyclohexanedione to the lactone precursor, coupled with the 85% yield in the stereoselective microbiological reduction step, provides a cost-effective and enantioselective route that is difficult to replicate with less substituted cyclohexanediones [1][2].

Biocatalytic Synthesis of Enantiopure Hydroxyketone Building Blocks

The microbiological reduction of 2,2,5,5-tetramethylcyclohexane-1,4-dione delivers enantiomerically pure (S)-ketol in 85% yield, making it an ideal substrate for researchers developing chemoenzymatic routes to chiral alcohols, lactones, and cyclopropane carboxylates [1]. The high stereoselectivity eliminates the need for chiral auxiliaries or resolution steps, streamlining downstream synthetic sequences.

Preparation of Sterically Demanding Ligands and Asymmetric Catalysts

The rigid, sterically hindered framework of the tetramethylcyclohexanedione scaffold serves as a privileged core for constructing bulky ligands used in asymmetric catalysis. Its four methyl groups impose predictable conformational bias and facial selectivity, attributes that translate into enhanced enantioselectivity in metal-catalyzed transformations [1]. Researchers in catalysis and materials science can leverage this steric profile to access ligands that are not attainable from less substituted cyclohexanedione precursors.

High-Purity Reference Standard for Natural Product Research

Given its isolation from Liriodendron tulipifera and Schefflera odorifera, this compound is employed as a reference standard in phytochemical analysis and natural product dereplication studies [1]. The ≥98% commercial purity ensures reliable identification and quantification in complex botanical extracts, supporting quality control and metabolomics workflows.

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